molecular formula C32H23Cl6O2P B12696732 methyl(triphenyl)phosphanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]phenolate CAS No. 94201-81-7

methyl(triphenyl)phosphanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]phenolate

Cat. No.: B12696732
CAS No.: 94201-81-7
M. Wt: 683.2 g/mol
InChI Key: BJSXJZSQKPMJAZ-UHFFFAOYSA-M
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Description

Methyl(triphenyl)phosphanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]phenolate is a complex organic compound with the molecular formula C32H23Cl6O2P. This compound is known for its unique structure, which includes a triphenylphosphanium cation and a trichlorophenolate anion. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(triphenyl)phosphanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]phenolate typically involves the reaction of methyltriphenylphosphonium with 2,2-methylenebis(3,4,6-trichlorophenol) under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified through recrystallization or chromatography to achieve high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and purification systems helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Methyl(triphenyl)phosphanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]phenolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce various substituted phenolates.

Scientific Research Applications

Methyl(triphenyl)phosphanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]phenolate is used in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In studies involving cellular processes and mitochondrial functions.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl(triphenyl)phosphanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]phenolate involves its interaction with cellular components. The triphenylphosphanium cation targets mitochondria, where it can exert effects on mitochondrial function and oxidative stress. The compound’s ability to modulate these pathways makes it valuable in research related to cellular metabolism and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Methyltriphenylphosphonium bromide: Similar in structure but with a bromide anion instead of the trichlorophenolate anion.

    Triphenylmethylphosphonium chloride: Another related compound with a chloride anion.

Uniqueness

Methyl(triphenyl)phosphanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]phenolate is unique due to its specific combination of a triphenylphosphanium cation and a trichlorophenolate anion. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research applications.

Biological Activity

Methyl(triphenyl)phosphanium; 3,4,6-trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]phenolate (CAS Number: 94201-81-7) is a complex organophosphorus compound notable for its unique structure and potential biological activities. This compound combines a triphenylphosphonium cation with a trichlorophenolate anion, which contributes to its diverse applications in chemistry, biology, and medicine.

The molecular formula of this compound is C32H23Cl6O2PC_{32}H_{23}Cl_6O_2P with a molecular weight of approximately 683.22 g/mol. It features multiple chlorine substituents that enhance its reactivity and biological activity.

PropertyValue
Molecular Formula C32H23Cl6O2P
Molecular Weight 683.216 g/mol
CAS Number 94201-81-7
LogP 10.657
PSA 56.88

The biological activity of methyl(triphenyl)phosphanium is primarily attributed to its ability to target mitochondria due to the triphenylphosphonium moiety. This targeting allows the compound to act as a mitochondrial-targeted antioxidant, protecting cells from oxidative stress and potential damage caused by reactive oxygen species (ROS). The mechanism involves:

  • Antioxidant Activity : The compound scavenges free radicals and mitigates oxidative damage.
  • Antineoplastic Effects : Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis in malignant cells.
  • Mitochondrial Protection : By localizing in mitochondria, it helps maintain mitochondrial function and prevent cell death.

Biological Activity Studies

Research into the biological activity of methyl(triphenyl)phosphanium has yielded promising results:

  • Antioxidant Properties : Studies have shown that compounds with similar structures exhibit significant antioxidant activity, reducing oxidative stress in various cellular models.
  • Cytotoxicity Against Cancer Cells : In vitro studies indicate that this compound can inhibit the growth of certain cancer cell lines, suggesting potential as an anticancer agent.
  • Mechanistic Insights : Research indicates that the compound may alter mitochondrial membrane potential and promote apoptosis through caspase activation pathways.

Case Studies

  • Study on Antioxidant Activity : A study demonstrated that methyl(triphenyl)phosphanium significantly reduced ROS levels in human fibroblast cells exposed to oxidative stress.
  • Cytotoxicity Analysis : Another study evaluated its effects on breast cancer cell lines (MCF-7), revealing a dose-dependent decrease in cell viability.

Applications in Medicine and Industry

Given its biological properties, methyl(triphenyl)phosphanium holds potential applications in various fields:

  • Pharmaceutical Development : As a lead compound for developing new anticancer drugs targeting mitochondrial pathways.
  • Industrial Chemistry : Utilized in organic synthesis as a reagent for various reactions including Wittig reactions and methylenation processes.

Properties

CAS No.

94201-81-7

Molecular Formula

C32H23Cl6O2P

Molecular Weight

683.2 g/mol

IUPAC Name

methyl(triphenyl)phosphanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]phenolate

InChI

InChI=1S/C19H18P.C13H6Cl6O2/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;14-6-2-8(16)12(20)4(10(6)18)1-5-11(19)7(15)3-9(17)13(5)21/h2-16H,1H3;2-3,20-21H,1H2/q+1;/p-1

InChI Key

BJSXJZSQKPMJAZ-UHFFFAOYSA-M

Canonical SMILES

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=C(C(=C(C(=C1Cl)Cl)CC2=C(C(=CC(=C2Cl)Cl)Cl)[O-])O)Cl

Origin of Product

United States

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